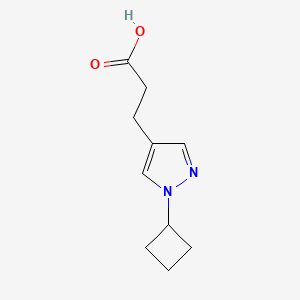

3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(1-cyclobutylpyrazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c13-10(14)5-4-8-6-11-12(7-8)9-2-1-3-9/h6-7,9H,1-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKQBIQHIYFMIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C=C(C=N2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that many pyrazole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It’s known that many pyrazole derivatives interact with their targets by fitting into the active site of the target protein, often characterized by a lower binding free energy .

Biochemical Pathways

It’s known that many pyrazole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

It’s known that many pyrazole derivatives have diverse biological activities and therapeutic possibilities .

Biochemical Analysis

Biochemical Properties

3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase (AchE), an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system. This interaction can lead to the inhibition of AchE activity, affecting normal nerve pulse transmission. Additionally, this compound may interact with reactive oxygen species (ROS), influencing oxidative stress levels within cells.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of acetylcholinesterase (AchE) in the brain, leading to changes in behavior and body movement in animal models. Moreover, its interaction with ROS can result in oxidative stress, impacting different cellular components such as DNA, proteins, and lipids.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to acetylcholinesterase (AchE) inhibits the enzyme’s activity, disrupting the hydrolysis of acetylcholine. This inhibition can result in altered nerve pulse transmission and subsequent behavioral changes. Additionally, the compound’s interaction with ROS can lead to oxidative damage, affecting cellular components and gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound’s stability may decrease, leading to degradation and reduced efficacy. Long-term exposure to this compound has been associated with sustained inhibition of acetylcholinesterase (AchE) activity and increased oxidative stress, resulting in prolonged cellular damage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as moderate inhibition of acetylcholinesterase (AchE) activity. At higher doses, it can lead to toxic or adverse effects, including severe inhibition of AchE activity, increased oxidative stress, and significant behavioral changes. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s interaction with acetylcholinesterase (AchE) and reactive oxygen species (ROS) plays a crucial role in its metabolic fate. These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, its interaction with acetylcholinesterase (AchE) may facilitate its distribution within the nervous system. Additionally, the compound’s interaction with ROS can influence its localization in regions of oxidative stress.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with acetylcholinesterase (AchE) may localize it to cholinergic synapses, where it can exert its inhibitory effects. Additionally, its interaction with ROS may target it to regions of oxidative stress, influencing its activity and function.

Biological Activity

3-(1-Cyclobutyl-1H-pyrazol-4-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₃N₃O₂

- Molecular Weight : 181.22 g/mol

- SMILES Notation : C(C(=O)O)C1CC(N2C=CC=N2)N=C1

The compound features a cyclobutyl group attached to a pyrazole ring, which is known for its diverse biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various pathogens, including bacteria and fungi. For instance, derivatives containing the pyrazole moiety have shown promising results against Gram-positive and Gram-negative bacteria, as well as yeasts like Candida albicans .

| Compound | Activity Type | MIC (µg/mL) | Target Organisms |

|---|---|---|---|

| This compound | Antimicrobial | TBD | S. aureus, E. coli, C. albicans |

| 4f (similar structure) | Antifungal | 62.5 | C. albicans |

| 3a (similar structure) | Antibacterial | 31.25 | S. aureus |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that pyrazole derivatives can inhibit specific kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs). For example, analogs of pyrazole have demonstrated selective inhibition of CDK5 over CDK2 in various cancer cell lines, leading to reduced levels of the anti-apoptotic protein Mcl-1 . This suggests that compounds like this compound may serve as potential therapeutic agents in cancer treatment.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Inhibition of Kinases : The compound may inhibit key kinases involved in cell cycle regulation and apoptosis.

- Modulation of Protein Levels : It has been shown to downregulate Mcl-1, promoting apoptosis in cancer cells.

- Antimicrobial Mechanism : The interaction with microbial enzymes or membranes may contribute to its antimicrobial effects.

Case Studies

Case Study 1: CDK Inhibition in Cancer Cells

A study evaluated the effects of a related pyrazole compound on pancreatic cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through CDK5 inhibition . This underscores the potential of pyrazole derivatives in targeting cancer pathways.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that several pyrazole derivatives exhibited strong antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 250 µg/mL . These findings suggest that this compound could be developed into an effective antimicrobial agent.

Scientific Research Applications

Cancer Therapeutics

Recent studies have highlighted the potential of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid as a selective inhibitor of cyclin-dependent kinase 5 (CDK5), which plays a significant role in various cancers, including pancreatic cancer.

Case Study: CDK5 Inhibition

A study demonstrated that an aminopyrazole analog similar to this compound selectively inhibited CDK5 over CDK2 in cancer cell lines. This inhibition led to a reduction in the levels of Mcl-1, an anti-apoptotic protein, thereby sensitizing cancer cells to apoptosis when combined with Bcl2 inhibitors. The study found that this compound was approximately two-fold more potent than other known CDK inhibitors, highlighting its potential as a therapeutic strategy for pancreatic cancer treatment .

Pharmacological Properties

The pharmacological profile of this compound includes:

- Selectivity : High selectivity for CDK5 over other kinases.

- Potency : Demonstrated significant potency in reducing cell viability in various cancer cell lines.

- Synergistic Effects : When used in combination with other inhibitors (e.g., Bcl2 inhibitors), it enhances the induction of apoptosis.

Potential Applications Beyond Cancer

While the primary focus has been on oncology, there are indications that compounds related to this compound may also have applications in:

- Neurological Disorders : Given the role of CDK5 in neurodegenerative diseases, this compound could be explored for its neuroprotective effects.

- Inflammatory Diseases : The modulation of kinase activity may have implications for treating conditions characterized by inflammation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and inferred properties of 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid with its analogs:

Key Comparative Analysis

Steric and Electronic Effects

- Cyclobutyl vs. Its sp³ hybridization and ring strain may confer unique conformational flexibility compared to rigid aryl substituents.

- Aryl Substituents: Diarylated analogs (e.g., 3-(1,3-diaryl-1H-pyrazol-4-yl)propanoic acids) exhibit enhanced stability and tunable electronic properties depending on the aryl group (e.g., electron-withdrawing Cl or electron-donating OMe) .

Solubility and Lipophilicity

- The methyl analog (154.17 g/mol) likely has higher aqueous solubility due to its smaller size and lower logP.

- The cyclobutyl derivative strikes a balance, with moderate lipophilicity suitable for drug candidates requiring both solubility and permeability.

Preparation Methods

Amidation and Alkylation Approach

One common method reported involves amidation of an amine intermediate with a carboxylic acid derivative using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole), followed by alkylation to install the cyclobutyl group.

- Step 1: Synthesis of an amine intermediate bearing the pyrazole ring.

- Step 2: Coupling of this amine with a propanoic acid derivative using EDCI and HOBt to form the amide bond.

- Step 3: Alkylation of the pyrazole nitrogen with cyclobutylmethyl halide or related electrophiles to introduce the cyclobutyl substituent.

This method is supported by the synthesis of related pyrazole derivatives where amidation and carbamate formation are key steps, as seen in medicinal chemistry studies of pyrazole-based inhibitors.

Reduction and Cyclization Techniques

Another approach involves the reduction of acrylic acid derivatives followed by intramolecular cyclization to form the pyrazole ring with the desired substitution pattern.

- Reduction of 3-(1,3-diphenyl-1H-pyrazole-4-yl)acrylic acid derivatives with palladium on charcoal in ethyl acetate under stirring overnight yields the corresponding propanoic acid derivatives.

- The cyclobutyl substituent can be introduced via subsequent alkylation or cyclization steps depending on the precursor used.

This method has been demonstrated for related pyrazole propanoic acids and allows for the preparation of derivatives with good purity and yields.

Carbamate and Reactive Intermediate Method

Formation of reactive carbamates using triphosgene or 4-nitrophenyl carbamate intermediates followed by nucleophilic substitution with amines is another sophisticated method:

- Preparation of the reactive carbamate intermediate from the pyrazole amine.

- Nucleophilic attack by cyclobutyl-containing amines or alcohols to form the substituted pyrazole.

- Final deprotection or cleavage steps to yield the free propanoic acid.

This method is useful for introducing complex substituents and has been applied in the synthesis of spiro and cyclobutyl derivatives in pyrazole chemistry.

Comparative Table of Preparation Methods

Research Findings and Notes

- The amidation approach using EDCI and HOBt is widely used for synthesizing pyrazole derivatives with carboxylic acid functionality, providing good yields and purity.

- Reduction of acrylic acid derivatives with palladium on charcoal is a reliable method for converting unsaturated precursors to saturated propanoic acids.

- Carbamate intermediates allow for the introduction of various substituents including cyclobutyl groups, facilitating structural diversity.

- Chiral separation techniques such as preparative chiral supercritical fluid chromatography (SFC) are employed when stereoisomers are involved, ensuring enantiomeric purity.

- The choice of method depends on the availability of starting materials, desired substitution pattern, and scale of synthesis.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid?

A general synthesis involves cyclocondensation and functionalization steps. For example, pyrazole intermediates can be prepared via refluxing precursors (e.g., 1-cyclobutylpyrazole derivatives) with oxidizing agents like chloranil in xylene for 25–30 hours, followed by alkaline workup, solvent removal, and recrystallization from methanol . Key parameters include reaction time, temperature, and stoichiometry of the oxidizing agent.

Q. How is this compound characterized using spectroscopic techniques?

- FTIR : Peaks at ~1702 cm⁻¹ confirm the presence of the carboxylic acid C=O stretch. Additional bands in the 1500–1600 cm⁻¹ range indicate aromatic C=C and C=N vibrations in the pyrazole ring .

- NMR : ¹H and ¹³C NMR can resolve the cyclobutyl proton environment (e.g., upfield shifts for strained cyclobutyl CH₂ groups) and pyrazole ring protons.

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., C₁₀H₁₄N₂O₂).

Q. What safety precautions are critical during handling?

While specific toxicity data for this compound is limited, structurally related pyrazole-carboxylic acids require:

- Respiratory protection (N95 masks or fume hoods).

- Gloves and eye protection to prevent skin/eye contact.

- Avoidance of strong oxidizers due to potential decomposition into hazardous gases (e.g., CO, NOₓ) .

Advanced Research Questions

Q. How can low yields in the cyclocondensation step be addressed?

Low yields often stem from incomplete cyclization or side reactions. Strategies include:

- Optimizing reaction time and temperature (e.g., microwave-assisted synthesis to reduce time).

- Screening alternative oxidizing agents (e.g., DDQ instead of chloranil).

- Purifying intermediates via column chromatography before carboxylation .

Q. How are contradictions between experimental and computational structural data resolved?

Discrepancies in bond lengths/angles (e.g., cyclobutyl ring strain) require:

- X-ray crystallography : Refinement using programs like SHELXL to resolve electron density maps and validate geometry .

- DFT calculations : Comparing optimized geometries (B3LYP/6-31G*) with crystallographic data to identify steric or electronic effects .

Q. What strategies mitigate solubility challenges in aqueous reaction conditions?

- Co-solvent systems : Use DMSO/water mixtures to enhance solubility.

- pH adjustment : Deprotonate the carboxylic acid group (pKa ~4–5) in mildly basic buffers.

- Derivatization : Temporarily protect the acid as an ester (e.g., ethyl ester) during synthesis .

Q. How is experimental phasing performed for X-ray crystallography of this compound?

SHELX pipelines (SHELXC/D/E) enable robust phasing:

- SHELXD : Identifies heavy-atom positions for initial phases.

- SHELXE : Iterative density modification improves map quality, critical for resolving flexible cyclobutyl groups .

Data Contradiction Analysis

Q. How to interpret conflicting FTIR and NMR data for the carboxylic acid group?

- FTIR absence of C=O stretch : May indicate protonation (acidic conditions) or intermolecular H-bonding. Confirm via pH adjustment or solid-state IR.

- NMR shifts : Compare with calculated shifts (e.g., ACD/Labs NMR predictor) to identify tautomeric or conformational effects .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.